molecular formula C11H11NO2S B2820142 2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 92288-18-1

2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid

Cat. No. B2820142
CAS RN: 92288-18-1
M. Wt: 221.27
InChI Key: INQCWEIRWMEEHN-UHFFFAOYSA-N
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Description

“2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C11H11NO2S. It is related to the class of organic compounds known as indole-3-acetic acid derivatives . These compounds contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Synthesis Analysis

The synthesis of sulfanylmethyl-substituted indol-3-yl-acetic acid was achieved by one-pot C-thiomethylation of acid with formaldehyde and 2-sulfanylethanol in an ethyl acetate–pyridine medium . This process resulted in a high yield (99%) .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a sulfanyl group attached to the indole ring and an acetic acid moiety.


Chemical Reactions Analysis

The compound has been used in the directed synthesis of {2-[(2-hydroxyethyl)sulfanylmethyl]indol-3-yl}acetic acid–derived pyrazole . The introduction of sulfur atoms, in particular, the 2-sulfanylethanol fragment, endows molecules with additional antioxidant properties .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is known that indole derivatives can have anti-inflammatory activity . This activity is often achieved through the inhibition of cyclooxygenases (COX), a group of protein enzymes involved in the synthesis of prostanoids .

Future Directions

The development of new indomethacin analogs that are equally effective in treating inflammatory pain but producing fewer side effects is an urgent task . The goal is to modify the structure of the basic indol-3-acetic acid molecule to preserve its anti-inflammatory activity but overcome possible negative ulcerogenic effects . This compound, with its unique structure, could potentially serve as a starting point for such developments .

properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7-11(15-6-10(13)14)8-4-2-3-5-9(8)12-7/h2-5,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQCWEIRWMEEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid

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